

Chlorothymol CAS number and molecular weight

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Compound of Interest		
Compound Name:	Chlorothymol	
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In-Depth Technical Guide to Chlorothymol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chlorothymol**, a chlorinated monoterpene phenol, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

Core Chemical and Physical Properties

Chlorothymol, also known as 4-chloro-2-isopropyl-5-methylphenol, is a derivative of thymol. Its fundamental properties are summarized below.



Property	Value	References
CAS Number	89-68-9	[1][2][3][4]
Molecular Formula	C10H13CIO	[1][5][6]
Molecular Weight	184.66 g/mol	[1][3][6][7]
Alternate Names	6-Chlorothymol, 4-Chloro-5- methyl-2-(1-methylethyl)phenol	[1][5]
Appearance	White crystals or powder	[7]
Melting Point	Approximately 60-63 °C	[3][8]
Solubility	Soluble in acetone and menthol	[8]

Biological Activities and Mechanisms of Action

Chlorothymol has demonstrated a range of biological activities, most notably as an antimicrobial and anticonvulsant agent. Its mechanisms of action are multifaceted, involving direct interaction with cellular membranes and specific molecular targets.

Antimicrobial and Anti-Biofilm Activity

Chlorothymol exhibits potent activity against a variety of microorganisms, including drugresistant bacteria. A significant area of research has been its efficacy against Methicillinresistant Staphylococcus aureus (MRSA).

Mechanism of Action: The antimicrobial action of **chlorothymol** is primarily attributed to its ability to disrupt microbial cell membranes, leading to a loss of cellular integrity and subsequent cell death. It also interferes with key cellular processes, such as biofilm formation.

Quantitative Data on Antimicrobial Activity:



Organism	Assay	Endpoint	Result
Staphylococcus aureus (LAC strain)	Broth Microdilution	Minimum Inhibitory Concentration (MIC)	32 μg/mL
Methicillin-resistant S. aureus (MRSA)	Biofilm Inhibition Assay	Sub-MIC for complete biofilm inhibition	8 μg/mL
Mature MRSA Biofilm (MW2 strain)	Bactericidal Assay	Log reduction in viability at MIC	~1-log decrease

Antiplasmodial Activity

Chlorothymol has shown promising activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.

Mechanism of Action: Its antiplasmodial effects are linked to the induction of oxidative stress within the parasite. **Chlorothymol** disrupts the parasite's redox balance by inhibiting key enzymes in the glutathione redox system, such as glutathione S-transferase (GST) and glutathione reductase (GR). This leads to an accumulation of reactive oxygen species (ROS), causing damage to vital macromolecules like DNA and lipids.

Quantitative Data on Antiplasmodial Activity:

Parameter	Concentration of Chlorothymol	Result
Malondialdehyde (MDA) Level	6.52 μΜ	8.54 ± 0.81 nM
13.04 μΜ	11.27 ± 0.50 nM	
26.08 μΜ	17.72 ± 0.70 nM	
DNA Fragmentation (TUNEL Assay)	6.52 μΜ, 13.04 μΜ, 26.08 μΜ	Concentration-dependent increase in green fluorescence

Anticonvulsant Activity

Recent studies have identified **chlorothymol** as a novel anticonvulsant.



Mechanism of Action: The anticonvulsant properties of **chlorothymol** are mediated through its positive allosteric modulation of the y-aminobutyric acid type A (GABA-A) receptor. By enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain, **chlorothymol** reduces neuronal excitability.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

- Preparation of Bacterial Inoculum:
 - Culture Staphylococcus aureus (e.g., ATCC 29213) on Mueller-Hinton agar (MHA) overnight at 37°C.
 - Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
- Preparation of Chlorothymol Dilutions:
 - Prepare a stock solution of chlorothymol in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions in Mueller-Hinton broth (MHB) in the microtiter plate to achieve a range of concentrations (e.g., from 256 μg/mL to 0.5 μg/mL).
- Incubation and Analysis:
 - Add the prepared bacterial inoculum to each well containing the chlorothymol dilutions.
 - Include a growth control (no chlorothymol) and a sterility control (no bacteria).
 - Incubate the plate at 37°C for 18-24 hours.



 The MIC is the lowest concentration of **chlorothymol** that completely inhibits visible bacterial growth.

Assessment of Anti-Biofilm Activity

This protocol utilizes the crystal violet staining method.

- Biofilm Formation:
 - Grow S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
 - In a 96-well plate, add the bacterial suspension and various sub-MIC concentrations of chlorothymol.
 - Incubate for 24 hours at 37°C to allow for biofilm formation.
- · Staining and Quantification:
 - Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
 - Fix the biofilms with methanol for 15 minutes.
 - Stain the biofilms with 0.2% crystal violet for 20 minutes.
 - Wash the wells with water to remove excess stain and allow to air dry.
 - Solubilize the stain with 33% acetic acid.
 - Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Zebrafish Model of Anticonvulsant Activity

This protocol is a high-throughput screening method for anticonvulsant compounds.

- Animal Husbandry and Treatment:
 - Maintain wild-type zebrafish larvae according to standard protocols.



- At 5-7 days post-fertilization, place individual larvae into wells of a 96-well plate containing embryo medium.
- Pre-treat the larvae with a range of **chlorothymol** concentrations for a specified period (e.g., 1 hour).
- Seizure Induction and Behavioral Analysis:
 - Induce seizures by adding a known concentration of pentylenetetrazole (PTZ) to the wells.
 - Immediately begin recording the locomotor activity of the larvae using an automated video-tracking system.
 - Track parameters such as total distance moved and velocity over a defined time period (e.g., 30 minutes).
- Data Analysis:
 - Compare the locomotor activity of chlorothymol-treated larvae to that of a vehicle control group.
 - A significant reduction in PTZ-induced hyperactivity indicates anticonvulsant activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of **chlorothymol**.



Chlorothymol Bacterial Cell Inhibits Cell Membrane Disruption Loss of Cellular Integrity

Proposed Mechanism of Antimicrobial Action of Chlorothymol

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Caption: Proposed Mechanism of Antimicrobial Action of **Chlorothymol**.

Cell Death



Chlorothymol Plasmodium falciparum inhibits Glutathione Redox System (GST, GR) Inhibition **Increased Reactive** Oxygen Species (ROS) Oxidative Stress

Proposed Mechanism of Antiplasmodial Action of Chlorothymol

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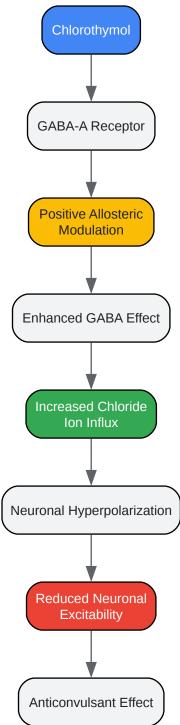
Damage to DNA, Lipids, Proteins

Parasite Death

Caption: Proposed Mechanism of Antiplasmodial Action of Chlorothymol.



Proposed Mechanism of Anticonvulsant Action of Chlorothymol



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Caption: Proposed Mechanism of Anticonvulsant Action of Chlorothymol.



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